2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a unique structure combining benzimidazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the thiazolidine ring: This step involves the reaction of the benzimidazole derivative with thiourea and chloroacetic acid under basic conditions.
Chlorination: The final step involves the chlorination of the benzimidazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidine ring.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the thiazolidine ring.
2-Thioxothiazolidine-4-one: Contains the thiazolidine ring but lacks the benzimidazole core.
Uniqueness
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to its combined benzimidazole and thiazolidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12ClN3O3S2 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-[(5E)-5-(5-chloro-1,3-dimethylbenzimidazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12ClN3O3S2/c1-16-8-4-3-7(15)5-9(8)17(2)12(16)11-13(21)18(6-10(19)20)14(22)23-11/h3-5H,6H2,1-2H3,(H,19,20)/b12-11+ |
InChI Key |
OFJGGNFWLYDYSG-VAWYXSNFSA-N |
Isomeric SMILES |
CN\1C2=C(C=C(C=C2)Cl)N(/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=C3C(=O)N(C(=S)S3)CC(=O)O)C |
Origin of Product |
United States |
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